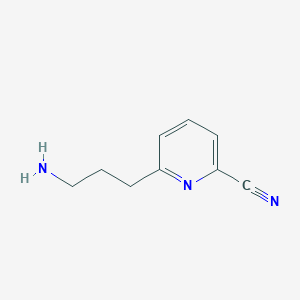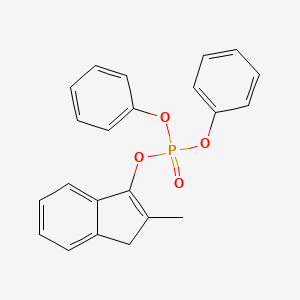![molecular formula C24H19NO3Sn B15172297 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one CAS No. 915306-57-9](/img/structure/B15172297.png)
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one is a chemical compound that features a pyridinone core substituted with a triphenylstannyl group
Méthodes De Préparation
The synthesis of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with triphenylstannyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form the corresponding stannic oxide derivative.
Reduction: The compound can be reduced to remove the stannyl group, yielding the parent pyridinone.
Substitution: The triphenylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. The triphenylstannyl group can interact with biological macromolecules, potentially inhibiting their function. The pyridinone core can also participate in various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one can be compared with other similar compounds such as 2-{[(Triphenylstannyl)oxy]carbonyl}pyridine . While both compounds feature a triphenylstannyl group, the position of the stannyl group and the core structure differ, leading to variations in their chemical reactivity and biological activities. The unique combination of the pyridinone core and the triphenylstannyl group in this compound makes it distinct from other related compounds.
Propriétés
Numéro CAS |
915306-57-9 |
|---|---|
Formule moléculaire |
C24H19NO3Sn |
Poids moléculaire |
488.1 g/mol |
Nom IUPAC |
triphenylstannyl 6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.3C6H5.Sn/c8-5-2-1-4(3-7-5)6(9)10;3*1-2-4-6-5-3-1;/h1-3H,(H,7,8)(H,9,10);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
NXQQBWCAAKLUEQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CNC(=O)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
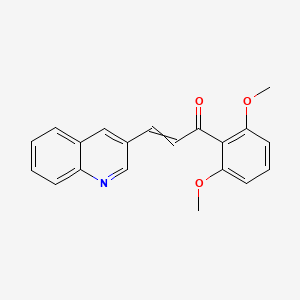
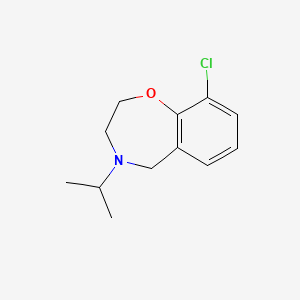
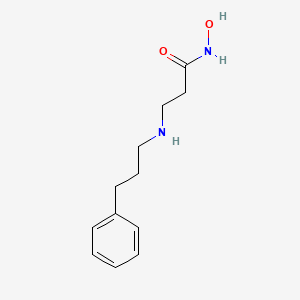
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
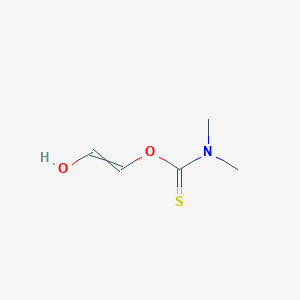
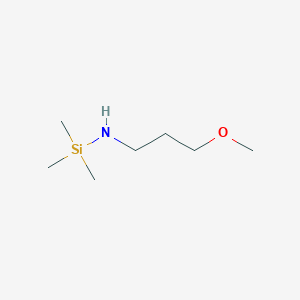
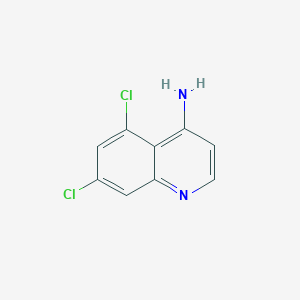


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
